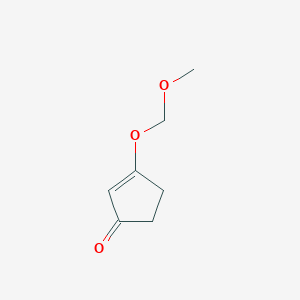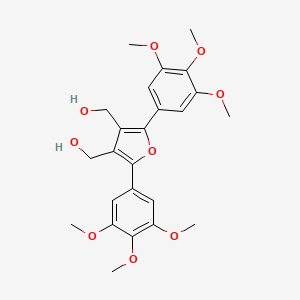![molecular formula C28H58O5 B14261598 Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- CAS No. 184951-06-2](/img/structure/B14261598.png)
Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- is a complex organic compound with a unique structure that includes multiple ether linkages and long alkyl chains. This compound is known for its surfactant properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- typically involves the reaction of decyl alcohol with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the ether linkages.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may also involve purification steps to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids.
Reduction: This reaction can convert the compound into simpler alcohols.
Substitution: This reaction can replace one of the ether linkages with another functional group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or other nucleophiles under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Compounds with different functional groups replacing the ether linkages.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and experiments where surfactant properties are required.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- primarily involves its surfactant properties. The compound can reduce the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes and in enhancing the solubility of hydrophobic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylene glycol: Another compound with ether linkages but shorter alkyl chains.
Triethylene glycol: Similar structure with additional ether linkages.
Polyethylene glycol: A polymer with repeating ether units.
Uniqueness
Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- is unique due to its long alkyl chains and multiple ether linkages, which provide it with distinct surfactant properties. This makes it particularly effective in applications requiring the reduction of surface tension and the formation of stable emulsions.
Eigenschaften
CAS-Nummer |
184951-06-2 |
|---|---|
Molekularformel |
C28H58O5 |
Molekulargewicht |
474.8 g/mol |
IUPAC-Name |
2-[1-[2-(2-hydroxyethoxy)dodecoxy]dodecan-2-yloxy]ethanol |
InChI |
InChI=1S/C28H58O5/c1-3-5-7-9-11-13-15-17-19-27(32-23-21-29)25-31-26-28(33-24-22-30)20-18-16-14-12-10-8-6-4-2/h27-30H,3-26H2,1-2H3 |
InChI-Schlüssel |
VLQPEGDSDAUJQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(COCC(CCCCCCCCCC)OCCO)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



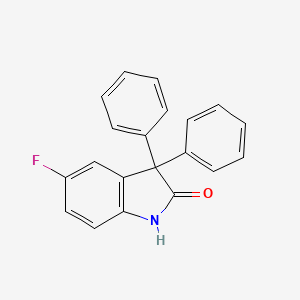
![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)

![2-[2-(2-Nitrophenyl)ethenyl]oxirane](/img/structure/B14261526.png)
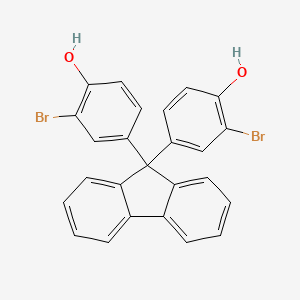
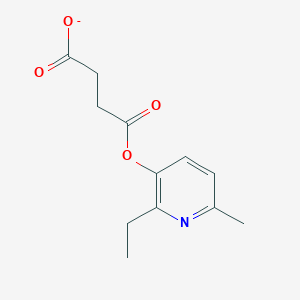
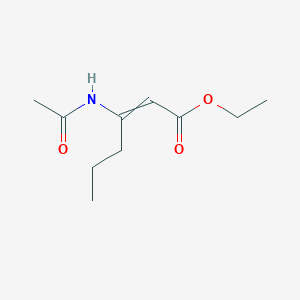

![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)


